molecular formula C41H55ClN10O6S B11933313 Pcbp2-gpx4

Pcbp2-gpx4

Cat. No.: B11933313
M. Wt: 851.5 g/mol
InChI Key: YCWXKQLWMVZSTB-XFKJAIHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcbp2-gpx4 involves recombinant DNA technology. The genes encoding PCBP2 and GPX4 are cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under optimal conditions to express the fusion protein. The expressed protein is then purified using affinity chromatography techniques .

Industrial Production Methods

For industrial-scale production, the process is scaled up using bioreactors. The host cells are grown in large fermentation tanks, and the expression of the fusion protein is induced by adding specific inducers. The protein is then harvested and purified using large-scale chromatography systems .

Chemical Reactions Analysis

Types of Reactions

Pcbp2-gpx4 undergoes several types of chemical reactions, including oxidation and reduction. GPX4, being a selenoprotein, catalyzes the reduction of lipid hydroperoxides to alcohols and free hydrogen peroxide to water, thus preventing lipid peroxidation .

Common Reagents and Conditions

The common reagents used in these reactions include glutathione, which acts as a cofactor for GPX4, and various lipid hydroperoxides. The reactions typically occur under physiological conditions, with the presence of reducing agents like glutathione .

Major Products Formed

The major products formed from these reactions are lipid alcohols and water, which result from the reduction of lipid hydroperoxides and hydrogen peroxide, respectively .

Scientific Research Applications

Pcbp2-gpx4 has numerous applications in scientific research:

Mechanism of Action

Pcbp2-gpx4 exerts its effects through the combined actions of PCBP2 and GPX4. PCBP2 regulates the expression of genes involved in iron metabolism and oxidative stress response, while GPX4 reduces lipid hydroperoxides to prevent lipid peroxidation. This dual action helps in maintaining cellular redox balance and protecting cells from oxidative damage .

Comparison with Similar Compounds

Pcbp2-gpx4 is unique due to its combination of RNA-binding and antioxidant properties. Similar compounds include:

This compound stands out due to its dual functionality, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C41H55ClN10O6S

Molecular Weight

851.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C41H55ClN10O6S/c1-2-36(53)46-32-7-3-4-8-33(32)47-39-31(42)27-44-40(50-39)45-29-11-13-30(14-12-29)52-18-16-51(17-19-52)20-22-57-24-26-58-25-23-56-21-15-43-37(54)10-6-5-9-35-38-34(28-59-35)48-41(55)49-38/h2-4,7-8,11-14,27,34-35,38H,1,5-6,9-10,15-26,28H2,(H,43,54)(H,46,53)(H2,48,49,55)(H2,44,45,47,50)/t34-,35-,38-/m0/s1

InChI Key

YCWXKQLWMVZSTB-XFKJAIHHSA-N

Isomeric SMILES

C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Origin of Product

United States

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